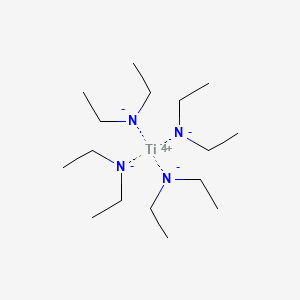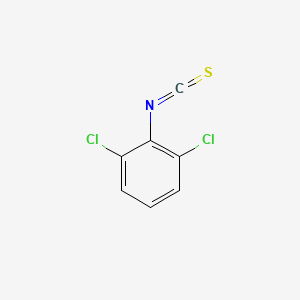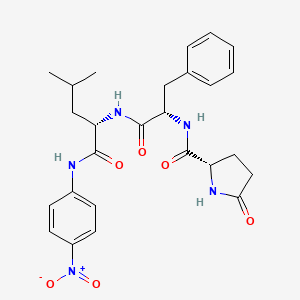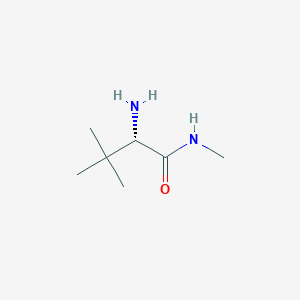
L-tert-Leucine Methylamide
Vue d'ensemble
Description
L-tert-Leucine Methylamide is an amino acid used as a precursor for synthesizing chiral tridentate Schiff base ligands . It is also known as L-tert-Leucylaminomethane .
Synthesis Analysis
L-tert-Leucine Methylamide is generally prepared via the asymmetric reduction of trimethylpyruvate (TMP) catalyzed by NAD±dependent leucine dehydrogenase (LeuDH) . The affinity of the selected mutant E24V/E116V for TMP and NADH increased by 7.7- and 2.8-fold, respectively .
Molecular Structure Analysis
The molecular formula of L-tert-Leucine Methylamide is C7H16N2O, and its molecular weight is 144.22 .
Chemical Reactions Analysis
L-tert-Leucine is a key precursor in the synthesis of a chiral phosphinooxazoline ligand . It is also used in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .
Physical And Chemical Properties Analysis
L-tert-Leucine Methylamide is a solid at 20 degrees Celsius . It appears as a white to almost white powder to crystal .
Applications De Recherche Scientifique
Application in the Production of Chiral Compounds
- Scientific Field: Biochemistry
- Summary of Application: L-tert-Leucine Methylamide is used in the production of chiral compounds, which are important drug intermediates that play a critical role in human life .
- Methods of Application: A multi-enzyme nano-device with high catalytic activity and stability is prepared. The self-assemble molecular binders SpyCatcher and SpyTag are fused with leucine dehydrogenase and glucose dehydrogenase to produce sc-LeuDH (SpyCatcher-fused leucine dehydrogenase) and GDH-st (SpyTag-fused glucose dehydrogenase), respectively .
- Results or Outcomes: The yield of L-tert-leucine synthesis by LeuDH-GDH was 0.47 times higher than that by free LeuDH and GDH. To further improve the enzyme performance, the cross-linked LeuDH-GDH was immobilized on zeolite imidazolate framework-8 (ZIF-8) via bionic mineralization, forming LeuDH-GDH @ZIF-8 .
Application in the Synthesis of Chiral Phosphinooxazoline Ligand
- Scientific Field: Organic Chemistry
- Summary of Application: L-tert-Leucine Methylamide is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in the Synthesis of Chiral Copper (II) Polymers
- Scientific Field: Polymer Chemistry
- Summary of Application: L-tert-Leucine Methylamide is used in the synthesis of chiral copper (II) polymers .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in the Biosynthesis of L-tert-leucine
- Scientific Field: Biochemistry
- Summary of Application: L-tert-Leucine Methylamide plays a key role in the biosynthesis of L-tert-leucine (L-Tle) .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: As a non-naturally chiral amino acid, L-Tle can be used as an animal feed additive, nutrition fortifier, which is a perspective and important building block in the pharmaceutical, cosmetic, and food additive industry .
Application in the Synthesis of Anti-Cancer or Anti-HIV Protease Inhibitors
- Scientific Field: Pharmacology
- Summary of Application: L-tert-Leucine Methylamide is used in the synthesis of anti-cancer or anti-HIV protease inhibitors .
- Methods of Application: L-Tle is generally prepared via the asymmetric reduction of trimethylpyruvate (TMP) catalyzed by NAD±dependent leucine dehydrogenase (LeuDH) .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application as a Chiral Auxiliarie for Organocatalysis
- Scientific Field: Organic Chemistry
- Summary of Application: L-tert-Leucine Methylamide is used as a chiral auxiliarie for organocatalysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in the Production of Chiral Building Blocks
- Scientific Field: Biochemistry
- Summary of Application: L-tert-Leucine Methylamide is used in the production of chiral building blocks .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in the Synthesis of Anti-Cancer or Anti-HIV Protease Inhibitors
- Scientific Field: Pharmacology
- Summary of Application: L-tert-Leucine Methylamide is a vital chiral intermediate for the synthesis of anti-cancer or anti-HIV protease inhibitors .
- Methods of Application: L-Tle is generally prepared via the asymmetric reduction of trimethylpyruvate (TMP) catalyzed by NAD±dependent leucine dehydrogenase (LeuDH) .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application as a Chiral Auxiliarie for Organocatalysis
- Scientific Field: Organic Chemistry
- Summary of Application: L-tert-Leucine Methylamide is widely used as a chiral auxiliarie for organocatalysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-N,3,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJNEIOHOEWLO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393038 | |
| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-tert-Leucine Methylamide | |
CAS RN |
89226-12-0 | |
| Record name | (2S)-2-Amino-N,3,3-trimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-amino-N,3,3-trimethyl-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



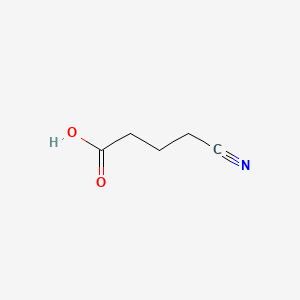
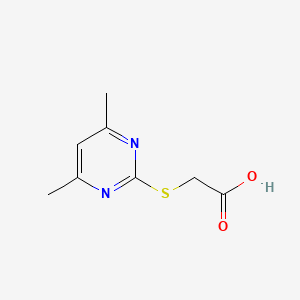
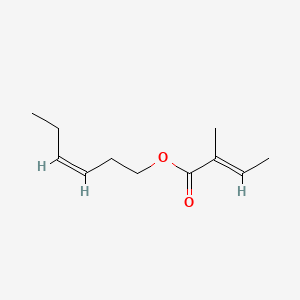
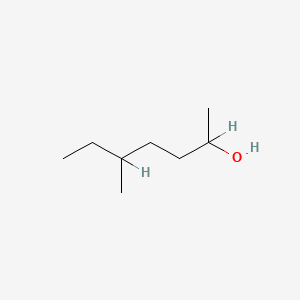
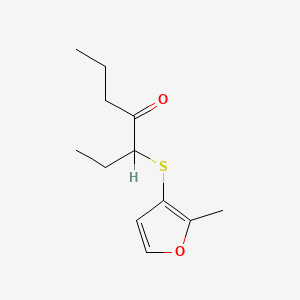

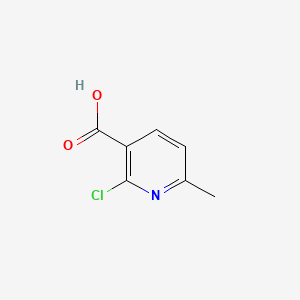
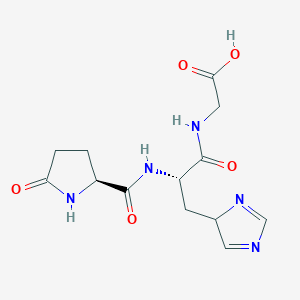
![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)
